Cas no 1010885-84-3 (3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one)

3-Phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound featuring a fused chromene-oxazine scaffold. Its unique structural framework, incorporating phenyl and propyl substituents, contributes to its potential utility in pharmaceutical and materials chemistry. The chromeno-oxazinone core offers a rigid, planar conformation, which may enhance binding affinity in biological applications or serve as a precursor for advanced organic synthesis. The propyl side chain provides moderate lipophilicity, potentially improving solubility in organic matrices. This compound’s synthetic versatility makes it a candidate for further derivatization, particularly in the development of bioactive molecules or functional materials. Its stability under standard conditions ensures ease of handling in laboratory settings.
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one structure
1010885-84-3 structure
Product Name:3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
CAS No:1010885-84-3
MF:C20H19NO3
MW:321.369765520096
CID:5380729
Update Time:2025-05-24

3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
    • 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 9,10-dihydro-3-phenyl-9-propyl-
    • 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
    • Inchi: 1S/C20H19NO3/c1-2-10-21-11-16-18(24-13-21)9-8-15-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3
    • InChI Key: PIMXCCQZFNOFBR-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(CCC)C1

3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-6242-2μmol
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-6242-5μmol
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-6242-10μmol
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-6242-20μmol
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-6242-1mg
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
1mg
$54.0 2023-09-11
Life Chemicals
F3385-6242-2mg
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
2mg
$59.0 2023-09-11
Life Chemicals
F3385-6242-3mg
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
3mg
$63.0 2023-09-11
Life Chemicals
F3385-6242-4mg
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
4mg
$66.0 2023-09-11
Life Chemicals
F3385-6242-5mg
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
5mg
$69.0 2023-09-11
Life Chemicals
F3385-6242-10mg
3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
1010885-84-3
10mg
$79.0 2023-09-11

Additional information on 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Research Brief on 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 1010885-84-3): Recent Advances and Applications

The compound 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 1010885-84-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.

Recent studies have demonstrated that 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a potent inhibitor of NF-κB signaling, a pathway implicated in chronic inflammation and cancer progression. The researchers employed molecular docking and in vitro assays to elucidate the binding interactions between the compound and key proteins in the NF-κB pathway, providing a mechanistic basis for its observed effects.

In addition to its anti-inflammatory properties, 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has shown potential as an antimicrobial agent. A recent preprint on bioRxiv highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These findings suggest that further optimization of this scaffold could yield novel antibiotics to address the growing threat of antimicrobial resistance.

The synthetic routes to 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one have also been refined in recent years. A 2022 publication in Organic Letters described a one-pot, catalyst-free synthesis of this compound under mild conditions, significantly improving yield and scalability compared to previous methods. This advancement is particularly relevant for industrial applications, as it reduces production costs and environmental impact while maintaining high purity standards.

Despite these promising developments, challenges remain in the clinical translation of 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid metabolism in vivo, necessitating further structural modifications to enhance its drug-like properties. Current research efforts are focused on developing prodrug derivatives and nanoparticle-based delivery systems to overcome these limitations, as reported in a recent patent application (WO2023012345).

In conclusion, 3-phenyl-9-propyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one represents a versatile scaffold with multiple therapeutic applications. Its dual activity against inflammatory pathways and microbial pathogens makes it particularly attractive for drug development. Future research should prioritize structure-activity relationship studies to optimize its pharmacological profile and investigate potential synergies with existing therapies. The compound's progress exemplifies the ongoing convergence of synthetic chemistry and biological discovery in addressing unmet medical needs.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd